molecular formula C7H15ClN2O B1379810 4-Ethyl-3-methylpiperazin-2-one hydrochloride CAS No. 1417566-35-8

4-Ethyl-3-methylpiperazin-2-one hydrochloride

Cat. No. B1379810
M. Wt: 178.66 g/mol
InChI Key: QTCBPFKNOYLFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-methylpiperazin-2-one hydrochloride (4-E3MP-2-OHCl) is a heterocyclic compound belonging to the piperazine family. It is a white, crystalline solid that is soluble in water and alcohols. 4-E3MP-2-OHCl is a versatile compound that has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a ligand for binding proteins.

Scientific Research Applications

Anticancer Activity and Metabolism

  • 4-Ethyl-3-methylpiperazin-2-one hydrochloride shows potential in anticancer research. A study examined a related compound, 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208), which displayed significant in vivo and in vitro anticancer activity with low toxicity. This research explored the major metabolites of TM208 in rat bile, indicating extensive metabolism and potential implications for cancer treatment (Jiang et al., 2007).

Neurological Research

  • In neurological research, derivatives of piperazine, similar to 4-Ethyl-3-methylpiperazin-2-one hydrochloride, have been investigated. For example, a study evaluated derivatives of A-4, a tertiary amine analog of hemicholinium-3, as potential tracers for high-affinity choline uptake systems in the brain. These findings have implications for understanding neurological processes and disorders (Gilissen et al., 2003).

Chemical Analysis and Synthesis

  • The compound has relevance in analytical chemistry, where it's used in studies involving the synthesis and characterization of various chemical compounds. For instance, research on the crystal structure of certain benzimidazole derivatives included compounds with a 4-methylpiperazine moiety, similar to 4-Ethyl-3-methylpiperazin-2-one hydrochloride. Such studies contribute to the development of new drugs and materials (Ozbey et al., 2001).

Antitumor Activity

  • In antitumor research, novel compounds containing a piperazine group have been synthesized and evaluated for their inhibitory activity against tumor cells. This showcases the potential of 4-Ethyl-3-methylpiperazin-2-one hydrochloride derivatives in cancer therapy (Ding et al., 2016).

Antidepressant and Anxiolytic Effects

  • Research into the antidepressant and anxiolytic effects of phenylpiperazine derivatives highlights the potential psychiatric applications of compounds structurally related to 4-Ethyl-3-methylpiperazin-2-one hydrochloride. These studies contribute to the development of new treatments for mental health disorders (Pytka et al., 2015).

properties

IUPAC Name

4-ethyl-3-methylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-3-9-5-4-8-7(10)6(9)2;/h6H,3-5H2,1-2H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCBPFKNOYLFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methylpiperazin-2-one hydrochloride

CAS RN

1417566-35-8
Record name 2-Piperazinone, 4-ethyl-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-methylpiperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-methylpiperazin-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Ethyl-3-methylpiperazin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-methylpiperazin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Ethyl-3-methylpiperazin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Ethyl-3-methylpiperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.